

Application Notes and Protocols for N-acetylhistidine in Organ Preservation Solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-acetylhistidine monohydrate*

Cat. No.: *B554824*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylhistidine is a key component of the advanced organ preservation solution, Custodiol-N® (also known as HTK-N). This solution represents a significant development in the field of organ transplantation, offering enhanced protection against ischemia-reperfusion injury (IRI), a critical factor in graft survival and function. Custodiol-N is a modified version of the well-established histidine-tryptophan-ketoglutarate (HTK) solution, with N-acetylhistidine partially replacing histidine as a buffer. This substitution, along with the addition of other protective agents, aims to improve the safety and efficacy of organ preservation.

These application notes provide a comprehensive overview of the use of N-acetylhistidine in organ preservation solutions, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action

The protective effects of N-acetylhistidine in organ preservation are attributed to its role within the multi-component Custodiol-N solution. The primary mechanisms include:

- Improved Buffering Capacity: N-acetylhistidine serves as a buffer, helping to maintain a stable physiological pH during cold ischemia. It is considered to be less toxic than the high concentrations of histidine used in the original HTK solution.

- **Antioxidant Properties:** Ischemia and reperfusion generate a burst of reactive oxygen species (ROS), leading to cellular damage. While the direct antioxidant activity of N-acetylhistidine is an area of ongoing research, the structurally similar compound N-acetylcysteine (NAC) is a potent antioxidant. NAC is known to replenish intracellular glutathione (GSH), a major cellular antioxidant, and directly scavenge free radicals. It is hypothesized that N-acetylhistidine contributes to the overall enhanced antioxidative capacity of the Custodiol-N solution.
- **Reduction of Oxidative Stress and Inflammation:** By mitigating ROS production and cellular damage, N-acetylhistidine, as part of Custodiol-N, helps to reduce the inflammatory response that is typically triggered upon reperfusion of the organ.[\[1\]](#)[\[2\]](#)

Signaling Pathways

The precise signaling pathways modulated by N-acetylhistidine in organ preservation are still under investigation. However, based on the known mechanisms of the related compound N-acetylcysteine (NAC), the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary candidate.

The proposed mechanism is as follows:

- **Ischemia-Reperfusion Injury:** The process of organ transplantation involves periods of ischemia (lack of blood flow) followed by reperfusion, which leads to a surge in reactive oxygen species (ROS) and oxidative stress.
- **Nrf2 Activation:** N-acetylhistidine, likely through its antioxidant properties, may lead to the activation of the Nrf2 transcription factor. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus.
- **Antioxidant Gene Expression:** In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
- **Cellular Protection:** The increased expression of these antioxidant proteins enhances the cell's ability to combat oxidative stress, reduce inflammation, and protect against apoptosis

(programmed cell death), ultimately preserving organ function.

```
// Nodes Ischemia_Reperfusion [label="Ischemia\nReperfusion Injury", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05",  
fontcolor="#202124"]; N_acetylhistidine [label="N-acetylhistidine\n(in Custodiol-N)",  
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2_complex  
[label="Keap1-Nrf2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_translocation  
[label="Nrf2 Translocation\ninto Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE  
[label="Antioxidant\nResponse Element (ARE)", shape=cds, fillcolor="#F1F3F4",  
fontcolor="#202124"]; Antioxidant_Genes [label="Upregulation of\nAntioxidant Genes\n(e.g.,  
HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Protection [label="Cellular  
Protection\n(↓ Oxidative Stress, ↓ Inflammation)", shape=ellipse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"];  
  
// Edges Ischemia_Reperfusion -> ROS; ROS -> Keap1_Nrf2_complex [label="induces  
dissociation"]; N_acetylhistidine -> Keap1_Nrf2_complex [label="promotes dissociation",  
style=dashed]; Keap1_Nrf2_complex -> Nrf2_translocation; Nrf2_translocation -> ARE  
[label="binds to"]; ARE -> Antioxidant_Genes [label="activates"]; Antioxidant_Genes ->  
Cell_Protection; } DOT Caption: Proposed Nrf2 signaling pathway activated by N-  
acetylhistidine.
```

Data Presentation

The following tables summarize the available quantitative data from preclinical and clinical studies comparing organ preservation solutions containing N-acetylhistidine (Custodiol-N) with other solutions.

Table 1: Composition of Custodiol® (HTK) vs. Custodiol-N®

Component	Custodiol® (HTK) (mmol/L)	Custodiol-N® (mmol/L)
Sodium	15	15
Potassium	9	9
Magnesium	4	4
Calcium	0.015	0.015
Chloride	50	50
Histidine	198	18
N-acetylhistidine	-	180
Tryptophan	2	2
α-Ketoglutarate	1	1
Alanine	-	3
Arginine	-	3
Glycine	-	3
Deferoxamine	-	0.002
LK-614	-	0.0075
Mannitol	30	-
Sucrose	-	30

Data compiled from publicly available product information.

Table 2: Preclinical Comparison of Custodiol-N (CND) vs. Kidney Perfusion Solution 1 (KPS-1) in a Porcine Kidney Model[2]

Parameter (at 2h post-reperfusion)	Custodiol-N + Dextran (CND)	KPS-1
Renal Blood Flow (mL/min)	Significantly Higher	Lower
Urine Production (mL/min)	Significantly Higher	Lower
Oxygen Consumption (mL/min)	Higher	Lower
Creatinine Clearance	Increased	Declined

This study used Custodiol-N supplemented with 50 g/L dextran 40.

Table 3: Clinical Trial Endpoints for Custodiol-N vs. Custodiol® in Kidney, Liver, and Pancreas Transplantation (Phase III, NCT03627013)[3][4][5]

Organ	Primary Endpoint	Secondary Endpoints
Kidney	Incidence of Delayed Graft Function (DGF)	Serum creatinine, need for dialysis, graft survival
Liver	Incidence of Early Allograft Dysfunction (EAD)	Serum levels of AST, ALT, bilirubin; graft and patient survival
Pancreas	Incidence of Delayed Graft Function (DGF)	Serum amylase and lipase, insulin requirement, graft survival

Note: The final results of this clinical trial are anticipated to provide more detailed quantitative comparisons.

Experimental Protocols

The following protocols are based on methodologies described in preclinical and clinical studies. They are intended as a guide and should be adapted to specific experimental needs.

Protocol 1: Static Cold Storage of Porcine Kidney for Ex Vivo Evaluation

This protocol is adapted from a study comparing Custodiol-N with KPS-1 in a porcine model.[\[2\]](#)

Materials:

- Custodiol-N® solution
- Porcine kidneys from donor animals
- Sterile surgical instruments
- Perfusion apparatus (e.g., LifePort Kidney Transporter)
- Reperfusion circuit with oxygenator
- Autologous blood for reperfusion
- Analytical equipment for measuring renal function parameters

Workflow:

```
// Nodes Organ_Retrieval [label="1. Organ Retrieval\n(Porcine Kidney)", fillcolor="#F1F3F4", fontcolor="#202124"]; Perfusion [label="2. Initial Perfusion\n(Custodiol-N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cold_Storage [label="3. Static Cold Storage\n(20 hours at 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Reperfusion [label="4. Ex Vivo Reperfusion\n(120 min at 37°C with\nautologous blood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viability_Assessment [label="5. Viability Assessment\n(Renal blood flow, urine production,\ncreatinine clearance)", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges Organ_Retrieval -> Perfusion; Perfusion -> Cold_Storage; Cold_Storage -> Reperfusion; Reperfusion -> Viability_Assessment; } DOT Caption: Workflow for ex vivo porcine kidney preservation and evaluation.
```

Procedure:

- Organ Retrieval: Harvest kidneys from German Landrace pigs under sterile surgical conditions.
- Initial Perfusion: Immediately after retrieval, cannulate the renal artery and flush the kidney with cold (4°C) Custodiol-N® solution until the effluent is clear.
- Static Cold Storage: Place the perfused kidney in a sterile container filled with cold (4°C) Custodiol-N® solution and store for 20 hours.
- Ex Vivo Reperfusion:
 - Prepare a reperfusion circuit with an oxygenator.
 - Prime the circuit with a solution containing diluted autologous blood.
 - Connect the kidney to the reperfusion circuit via the renal artery and vein.
 - Initiate reperfusion and maintain at 37°C for 120 minutes.
- Viability Assessment:
 - Continuously monitor renal blood flow and urine production during reperfusion.
 - Collect perfusate and urine samples at regular intervals to measure creatinine clearance, oxygen consumption, and other relevant biomarkers of kidney function and injury.

Protocol 2: General Protocol for Organ Preservation in Clinical Transplantation

This protocol is a generalized guideline based on clinical trial protocols for kidney, liver, and pancreas transplantation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Custodiol-N® solution, cooled to 4°C
- Sterile organ retrieval and preservation containers

- Surgical instruments for organ procurement and transplantation

Procedure:

- In Situ Flushing (Donor): Prior to organ removal, flush the abdominal aorta (for kidney, liver, pancreas) or the aortic root (for heart) with cold Custodiol-N® solution to rapidly cool the organs and wash out blood.
- Organ Procurement: Surgically excise the target organ(s).
- Ex Vivo Flushing and Storage:
 - Immediately after removal, flush the organ again with cold Custodiol-N® solution via the arterial vasculature until the effluent is clear.
 - Place the organ in a sterile container filled with sufficient cold Custodiol-N® solution to ensure complete immersion.
 - Store the container on ice (maintaining a temperature of 2-8°C) until transplantation.
- Transplantation: Prior to implantation, the organ may be briefly flushed with a small volume of cold solution to remove any accumulated metabolic byproducts.
- Post-Transplantation Monitoring:
 - Closely monitor the recipient for signs of graft function and rejection.
 - Collect blood and urine samples at specified time points (e.g., daily for the first week, then at 1 and 3 months post-transplantation) to assess organ-specific function markers as outlined in Table 3.

Conclusion

N-acetylhistidine, as a central component of Custodiol-N, offers a promising advancement in organ preservation. Its role as a less toxic buffer, combined with the overall enhanced antioxidant and protective properties of the solution, has the potential to improve graft function and patient outcomes. The ongoing clinical trials will provide more definitive data on its efficacy

across different organ types. The protocols and information provided here serve as a valuable resource for researchers and clinicians working to optimize organ preservation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Use of the new preservation solution Custodiol-N supplemented with dextran for hypothermic machine perfusion of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custodiol-N Solution Compared With Custodiol Solution in Organ Transplantation (Kidney, Liver and Pancreas) | Clinical Research Trial Listing [centerwatch.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Application Notes and Protocols for N-acetylhistidine in Organ Preservation Solutions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554824#use-of-n-acetylhistidine-in-organ-preservation-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com